molecular formula C7H5N5O3 B6189105 4-azido-3-nitrobenzamide CAS No. 1513989-01-9

4-azido-3-nitrobenzamide

Cat. No. B6189105
CAS RN: 1513989-01-9
M. Wt: 207.1
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of 4-fluoro-3-nitrophenyl azide involves a simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules . Another example is the production of 4-nitrobenzamide from 4-nitrobenzoic acid by its condensation with ammonia .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-fluoro-3-nitrophenyl azide shows versatile applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics . Another example is the reaction of sensitive 5-azido-3,4-dinitropyrazole with nitrogen-rich bases, resulting in the development of fused catenated N5 pyrazolo[1,5-d]tetrazole-based energetic salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-azido-3-nitrobenzamide” are not explicitly mentioned in the available sources .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-3-nitrobenzamide involves the nitration of 4-nitrobenzamide followed by the reduction of the nitro group to an amino group and subsequent diazotization and azidation reactions.", "Starting Materials": [ "4-nitrobenzamide", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Sodium azide", "Hydrochloric acid" ], "Reaction": [ "Nitration of 4-nitrobenzamide using a mixture of sulfuric acid and nitric acid to yield 4-nitro-3-(nitroamino)benzamide", "Reduction of the nitro group using sodium dithionite in the presence of sodium hydroxide to yield 4-amino-3-nitrobenzamide", "Diazotization of the amino group using sodium nitrite and hydrochloric acid to yield 4-nitroso-3-nitrobenzamide", "Azidation of the nitroso group using sodium azide in the presence of sodium hydroxide to yield 4-azido-3-nitrobenzamide" ] }

CAS RN

1513989-01-9

Molecular Formula

C7H5N5O3

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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